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molecular formula C7H5Cl2NO2 B105503 1,2-Dichloro-4-methyl-5-nitrobenzene CAS No. 7494-45-3

1,2-Dichloro-4-methyl-5-nitrobenzene

Cat. No. B105503
M. Wt: 206.02 g/mol
InChI Key: AOTWCYSQDSKAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658646B2

Procedure details

To a partial suspension of 1,2-dichloro-4-methyl-5-nitrobenzene (2.0 g, 9.71 mmol) in MeOH (25 ml), water (25 ml), and THF (10 ml) was added NH4Cl (5.19 g, 97.1 mmol) followed by iron powder (2.71 g, 48.5 mmol). The heterogeneous reaction mixture was heated at 100° C. for 3 h then cooled to room temperature and filtered over a Buchner funnel, rinsing with MeOH. The filtrate was diluted with water and saturated aqueous NaHCO3 then extracted with CH2Cl2 (3×). The combined organics were dried over MgSO4 and concentrated to afford 1.69 g (99%) of 4,5-dichloro-2-methylaniline as a white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.10 (s, 1H), 6.75 (s, 1H), 3.74 (br. s., 2H), 2.12 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5.19 g
Type
reactant
Reaction Step Two
Name
Quantity
2.71 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([CH3:11])=[CH:4][C:3]=1[Cl:12].C1COCC1.[NH4+].[Cl-]>CO.O.[Fe]>[Cl:12][C:3]1[C:2]([Cl:1])=[CH:7][C:6]([NH2:8])=[C:5]([CH3:11])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)[N+](=O)[O-])C)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.19 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
2.71 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over a Buchner funnel
WASH
Type
WASH
Details
rinsing with MeOH
ADDITION
Type
ADDITION
Details
The filtrate was diluted with water and saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
then extracted with CH2Cl2 (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(N)C=C1Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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